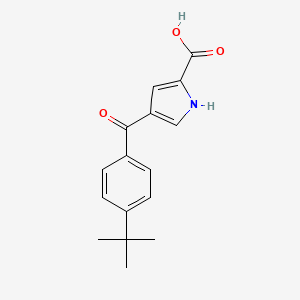

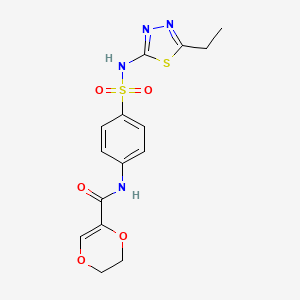

4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxylic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxylic acid (also known as TPP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TPP is a photo-initiator that is commonly used in the synthesis of polymers and other materials. It has been found to have a unique mechanism of action, making it a promising candidate for further research.

Aplicaciones Científicas De Investigación

Self-Assembly and Molecular Arrays

Research highlights the role of 4-tert-butylbenzoic acid derivatives in the self-assembly process, forming extensive hydrogen-bonded networks. These interactions facilitate the creation of new three-dimensional molecular arrays, indicating potential applications in material science and nanotechnology (Armstrong et al., 2002).

Regio-Selective Synthesis

The synthesis of novel compounds using 4-tert-butylbenzoic acid derivatives demonstrates the potential for regio-selective synthesis, indicating its importance in the preparation of specialized organic compounds (Nguyen, Schiksnis, & Michelotti, 2009).

Steric Effects and Structural Analysis

Studies examining the steric effects and structural properties of tert-butylbenzoic acid derivatives shed light on their chemical behavior, potentially informing the design and synthesis of new materials and chemical compounds (Böhm & Exner, 2001).

Novel Cyclization Approaches

The facilitation of novel cyclization methods using tert-butylbenzoic acid derivatives points towards their utility in complex organic synthesis and drug design (Liu et al., 2013).

Condensation Reactions

The compound is involved in unique condensation reactions, showcasing its reactivity and potential for creating diverse chemical structures (Umehara, Ueda, & Tokuyama, 2016).

Polymer Synthesis

Research into the synthesis of polyamides using tert-butylbenzoic acid derivatives indicates their potential application in creating new materials with specific properties like solubility, thermal stability, and mechanical strength (Hsiao et al., 2000).

Safety and Hazards

4-tert-Butylbenzoic acid is considered hazardous. It is harmful if swallowed, may damage fertility or the unborn child, causes damage to organs through prolonged or repeated exposure, and is harmful to aquatic life with long-lasting effects . It is combustible when exposed to heat or flame . In case of contact, immediate medical attention is required .

Mecanismo De Acción

Target of Action

The primary target of 4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxylic Acid, also known as 4-tert-Butylbenzoic acid or PTBBA , is the yeast sirtuin (Sir2p) . Sirtuins are a family of proteins that regulate cellular health and play a key role in controlling aging, inflammation, metabolism, and resistance to stress.

Mode of Action

PTBBA acts as a potent inhibitor of yeast sirtuin (Sir2p) . By inhibiting the activity of sirtuins, PTBBA can modulate the biochemical pathways that these proteins regulate.

Pharmacokinetics

It’s known that ptbba is chemically stable under standard ambient conditions . More research is needed to fully understand the ADME properties of PTBBA and their impact on its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of PTBBA. For instance, PTBBA is known to dissociate in the environmentally relevant pH range . This suggests that the pH of the environment could potentially influence the solubility and hence the bioavailability and efficacy of PTBBA. Furthermore, PTBBA is chemically stable under standard ambient conditions , suggesting that it may be relatively resistant to degradation in various environmental conditions.

Propiedades

IUPAC Name |

4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-16(2,3)12-6-4-10(5-7-12)14(18)11-8-13(15(19)20)17-9-11/h4-9,17H,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIBFLOLYXJEVQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,6-Dimethyl-2-[(4-toluidinocarbonyl)amino]nicotinamide](/img/structure/B3008007.png)

![2,8-Dioxa-5-azaspiro[3.6]decane;hydrochloride](/img/structure/B3008010.png)

![5-((4-Bromophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3008013.png)

![1-(2-ethoxyethyl)-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B3008017.png)

![2-(4-cyclopropyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B3008019.png)

![N-({[(4-chlorobenzyl)oxy]imino}methyl)-2-(4-chlorophenoxy)-4-methoxynicotinamide](/img/structure/B3008021.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B3008023.png)

![2,4,5-trichloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide](/img/structure/B3008024.png)